3,3-Dimethyl-15-phenylpentadecanoic acid
Overview
Description
3,3-Dimethyl-15-phenylpentadecanoic acid is a branched long-chain fatty acid with the molecular formula C23H38O2 and a molecular weight of 346.55 g/mol . This compound is of interest due to its unique structure, which includes a phenyl group and two methyl groups attached to the 3rd carbon of the pentadecanoic acid chain. It has applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-15-phenylpentadecanoic acid typically involves the introduction of the phenyl group and the two methyl groups at specific positions on the pentadecanoic acid chain. One common method involves the alkylation of a suitable precursor with phenyl and methyl groups under controlled conditions. The reaction conditions often include the use of strong bases and solvents to facilitate the alkylation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation reactions using automated reactors to ensure consistency and efficiency. The process typically includes purification steps such as distillation and recrystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-15-phenylpentadecanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding ketone or carboxylic acid derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3/H2SO4).
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
3,3-Dimethyl-15-phenylpentadecanoic acid has several scientific research applications:
Chemistry: Used as a model compound for studying the behavior of branched long-chain fatty acids.
Biology: Investigated for its role in cellular metabolism and signaling pathways.
Medicine: Explored for its potential use in myocardial imaging due to its metabolic behavior in the heart.
Industry: Utilized in the synthesis of specialized materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-15-phenylpentadecanoic acid, particularly in myocardial imaging, involves its metabolic behavior in the heart. The compound mimics natural fatty acids, which are the primary energy source for the myocardium. It is taken up by the heart cells and metabolized, allowing for imaging of myocardial function and health.
Comparison with Similar Compounds
Similar Compounds
15-(p-Iodophenyl)-3(R,S)-methylpentadecanoic acid: A derivative with an iodine atom introduced into the phenyl ring, used for radioiodination in myocardial imaging.
3,3-Dimethylpentadecanoic acid: Lacks the phenyl group, making it less suitable for certain applications.
Phenylpentadecanoic acid: Lacks the methyl groups, affecting its metabolic behavior and applications.
Uniqueness
3,3-Dimethyl-15-phenylpentadecanoic acid is unique due to its specific structure, which combines a phenyl group and two methyl groups. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
3,3-dimethyl-15-phenylpentadecanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38O2/c1-23(2,20-22(24)25)19-15-10-8-6-4-3-5-7-9-12-16-21-17-13-11-14-18-21/h11,13-14,17-18H,3-10,12,15-16,19-20H2,1-2H3,(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIXIPDOWHXYAKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCCCCCCCCCCCC1=CC=CC=C1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80371861 | |
Record name | 3,3-dimethyl-15-phenylpentadecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80371861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104426-54-2 | |
Record name | 3,3-dimethyl-15-phenylpentadecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80371861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.